Cas no 43229-65-8 (N-Benzyl-1-(4-methoxyphenyl)propan-2-amine)
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-1-(4-methoxyphenyl)propan-2-amine
- N-Benzyl-4-methoxy-alpha-methylphenethylamine
- 1-(4-Methoxyphenyl)-2-(benzylamino)propane
- 1-(4-Methoxyphenyl)-2-benzylaminopropane
- 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine
- N-benzyl-1-(4-methoxyphenyl)-2-propanamine
- benzyl[1-(4-methoxyphenyl)propan-2-yl]amine
- PubChem15623
- 4-methoxy-a-methyl-n-(phenylmethyl)benzeneethanamine
- CVGPWMGXKOKNFD-UHFFF
- CVGPWMGXKOKNFD-UHFFFAOYSA-N
- B
-
- MDL: MFCD00025847
- Inchi: 1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3
- InChI Key: CVGPWMGXKOKNFD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CC(C)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 255.16200
- Monoisotopic Mass: 255.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
Experimental Properties
- Density: 1.024
- Boiling Point: 377.8 ºC at 760 mmHg
- Flash Point: 160.3ºC
- Refractive Index: 1.553
- PSA: 21.26000
- LogP: 3.80690
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ924-50mg |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95+% | 50mg |
221CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ924-250mg |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95+% | 250mg |
751CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N842652-250mg |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95% | 250mg |
830.70 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00514-25g |
N-benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95% | 25g |
$1800 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ924-200mg |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95+% | 200mg |
56.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ924-1g |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95+% | 1g |
156.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ924-20g |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95+% | 20g |
1116.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ924-5g |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 95+% | 5g |
548.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96380-250mg |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 250mg |
¥56.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96380-1g |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine |
43229-65-8 | 1g |
¥146.0 | 2021-09-04 |
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Suppliers
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-Benzyl-1-(4-methoxyphenyl)propan-2-amine
Recent Advances in the Study of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS: 43229-65-8)
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS: 43229-65-8) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug development, particularly in the context of neurological disorders and cancer therapy. This research brief synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
One of the key areas of investigation has been the compound's interaction with neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-Benzyl-1-(4-methoxyphenyl)propan-2-amine exhibits selective affinity for serotonin and dopamine receptors. This property suggests its potential utility in the treatment of mood disorders such as depression and anxiety. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's receptor binding profile.
In the realm of cancer research, a recent preprint from BioRxiv (2024) reported that N-Benzyl-1-(4-methoxyphenyl)propan-2-amine shows promising anti-proliferative effects against certain cancer cell lines, particularly in glioblastoma models. The mechanism appears to involve inhibition of key signaling pathways such as PI3K/AKT/mTOR. These findings were supported by both cell culture experiments and preliminary in vivo studies using xenograft models.
From a chemical perspective, novel synthetic routes for N-Benzyl-1-(4-methoxyphenyl)propan-2-amine have been developed to improve yield and purity. A 2023 paper in Organic Process Research & Development described an optimized three-step synthesis starting from 4-methoxyphenylacetone, achieving an overall yield of 68% with excellent enantiomeric purity (>99% ee). This advancement is particularly significant for potential scale-up in pharmaceutical manufacturing.
Pharmacokinetic studies have also progressed, with recent data indicating favorable absorption and distribution profiles in rodent models. The compound demonstrates good blood-brain barrier penetration, which is crucial for its potential neurological applications. However, metabolism studies suggest the need for further structural optimization to improve metabolic stability, as rapid N-demethylation was observed in liver microsome assays.
Looking forward, the most promising avenue appears to be the development of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine derivatives with enhanced selectivity and reduced off-target effects. Several research groups are currently investigating structural modifications to the benzyl and methoxyphenyl moieties to optimize pharmacological properties while maintaining the core scaffold's beneficial characteristics.
In conclusion, N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS: 43229-65-8) represents a versatile scaffold with multiple potential therapeutic applications. The recent studies highlighted in this brief demonstrate significant progress in understanding its biological activities and developing improved synthetic methods. Further research is warranted to fully explore its clinical potential and address current limitations in metabolic stability and selectivity.
43229-65-8 (N-Benzyl-1-(4-methoxyphenyl)propan-2-amine) Related Products
- 168890-46-8(2-(4-Methoxyphenyl)azepane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)